molecular formula C14H14FNO B11812579 2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine

2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine

Katalognummer: B11812579
Molekulargewicht: 231.26 g/mol
InChI-Schlüssel: YGWGPKOYPBMQGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine typically involves multi-step organic reactions. One common method includes the cyclopropanation of a furan derivative with a fluorinated phenyl group. The reaction conditions often involve the use of strong bases and catalysts to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a fluorinated phenyl group, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C14H14FNO

Molekulargewicht

231.26 g/mol

IUPAC-Name

2-[5-(4-fluoro-2-methylphenyl)furan-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C14H14FNO/c1-8-6-9(15)2-3-10(8)13-4-5-14(17-13)11-7-12(11)16/h2-6,11-12H,7,16H2,1H3

InChI-Schlüssel

YGWGPKOYPBMQGJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)F)C2=CC=C(O2)C3CC3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.